trans-2-Undecen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37617-03-1 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
undec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
SKBIQKQBLQHOSU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCO |
Canonical SMILES |
CCCCCCCCC=CCO |
density |
0.838-0.848 |
Other CAS No. |
37617-03-1 |
physical_description |
White to slightly yellow liquid; Fruity, fatty aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Trans 2 Undecen 1 Ol
Endogenous Biosynthetic Routes
The formation of trans-2-undecen-1-ol within organisms is a complex process, primarily rooted in the metabolism of fatty acids. Key to this is the lipoxygenase pathway, which initiates a cascade of reactions leading to a variety of volatile compounds.
Lipoxygenase-Mediated Catalysis of Unsaturated Fatty Acids in Biological Systems
The lipoxygenase (LOX) pathway is a fundamental process in higher plants, activated during development or in response to various stresses. mdpi.com This pathway transforms polyunsaturated fatty acids (PUFAs) like linoleic and α-linolenic acids into a range of signaling and defense molecules, including volatile aldehydes and alcohols. mdpi.com The initial step involves the action of lipoxygenase on these fatty acids, which are typically released from cell membranes by other enzymes. mdpi.com LOX catalyzes the specific addition of oxygen to the fatty acid chain, forming hydroperoxides. mdpi.com
While the natural substrates for LOX have a specific cis double bond configuration, research has shown that soybean lipoxygenase-1 can also catalyze the oxygenation of fatty acids with trans double bonds, albeit at a reduced rate. nih.gov This indicates that the enzyme can accommodate different substrate geometries, which is a crucial aspect in understanding the formation of various isomers of volatile compounds. nih.gov
Enzymatic Reaction Mechanisms in the Production of Undecenols
Following the initial hydroperoxidation by LOX, another enzyme, hydroperoxide lyase (HPL), acts on the resulting hydroperoxides. This action cleaves the fatty acid chain, producing shorter-chain aldehydes. mdpi.com These aldehydes can then undergo further transformations, including isomerization and reduction, to form alcohols. mdpi.com The reduction of an aldehyde to an alcohol is a critical step in the formation of undecenols.
General Scheme of the Lipoxygenase Pathway This table illustrates the general sequence of enzymatic reactions in the lipoxygenase pathway, leading to the formation of volatile alcohols.
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | Lipase/Galactolipase | Vegetable Oil/Membrane Lipids | Polyunsaturated Fatty Acids (PUFAs) |
| 2 | Lipoxygenase (LOX) | PUFAs (e.g., Linoleic Acid) | Fatty Acid Hydroperoxides |
| 3 | Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | Aldehydes (e.g., C6 or C9 aldehydes) |
Bioconversion and Enzymatic Transformations
Once formed, or if introduced into a biological system, this compound can be further metabolized. Enzymes such as alcohol dehydrogenases play a pivotal role in these transformations.
Involvement of Alcohol Dehydrogenase (ADH) and Related Enzyme Systems
Alcohol dehydrogenases (ADHs) are a widespread group of enzymes that catalyze the reversible conversion of alcohols to aldehydes or ketones. nih.govjmb.or.kr These enzymes are crucial in the metabolism of a wide variety of alcohols. Yeast alcohol dehydrogenases, for instance, are effective in catalyzing the transformation of short-chain primary aliphatic alcohols and aldehydes. researchgate.net
The activity of ADHs can be influenced by the structure of the alcohol. For example, yeast ADH is highly active with ethanol (B145695) and propan-1-ol, but less so with bulkier secondary alcohols. researchgate.net The recombinant ADH from Bacillus stearothermophilus has shown high activity towards secondary alcohols. jmb.or.kr This substrate specificity is a key determinant in the metabolic pathways of different alcohols within an organism. The conversion of an aldehyde to an alcohol by ADH is a reversible reaction, meaning the enzyme can also catalyze the oxidation of the alcohol back to the aldehyde. nih.gov
Putative Metabolic Fate and Transformation Pathways of Volatiles
The metabolism of related unsaturated alcohols and their esters has been considered in the context of food additives. For instance, various esters of unsaturated alcohols are expected to be hydrolyzed to the corresponding alcohol and carboxylic acid, which are then further metabolized. inchem.org While specific metabolic fate studies on this compound are not detailed in the provided search results, the general pathways of alcohol and aldehyde metabolism provide a framework for its likely transformations.
Environmental and Processing Influences on Biosynthesis and Accumulation
The production and accumulation of this compound are not solely determined by endogenous enzymatic pathways but are also significantly influenced by external factors.
Processing techniques can have a marked effect on the profile of volatile compounds in a product. For example, a study on Cyclocarya paliurus tea showed that the process of fixation led to a down-regulation of this compound. pan.olsztyn.pl This suggests that thermal processing can either inhibit the enzymatic production of this compound or lead to its degradation or volatilization.
Environmental conditions and agricultural practices can also impact the volatile composition of plants. A study on coriander showed that the application of a biostimulant derived from Acacia saligna fruit extract, in combination with nitrogen fertilizer, led to an increase in (E)-2-undecen-1-ol in the essential oil of the plant. nih.gov This highlights how external inputs can modulate the metabolic pathways responsible for the synthesis of specific volatile compounds.
This article delves into the current understanding of the chemical compound this compound, focusing on its biosynthesis, metabolic pathways, and the influence of external factors on its prevalence in various natural products.
Factors Influencing Trans 2 Undecen 1 Ol Content
Impact of Drying Methods on trans-2-Undecen-1-ol Content in Essential Oils
The method used for drying plant material has a significant impact on the yield and chemical composition of essential oils, including the concentration of this compound. Research on coriander (Coriandrum sativum L.) has shown that different drying techniques can either preserve or degrade this compound.
The following table summarizes the findings on the effect of drying methods on the essential oil composition of coriander:
| Drying Method | Key Findings | Reference |
| Oven Drying (40°C) | Highest production of this compound (12.88%) and n-decanol (13.15%). | frontiersin.orgresearchgate.netnih.gov |
| Oven Drying (60°C) | Significant decrease in decanal (B1670006) and n-decanol; significant increase in 1-tetradecanol, 1-eicosanol, and cis-phytol. | researchgate.netresearchgate.net |
| Microwave Drying | Significant decrease in decanal and n-decanol; significant increase in 1-tetradecanol, 1-eicosanol, and cis-phytol. | researchgate.netresearchgate.net |
| Freeze-Drying | Highest overall essential oil yield. | researchgate.net |
Effects of Elevated Carbon Dioxide on Plant Volatile Emissions
Elevated atmospheric carbon dioxide (CO2) concentrations can alter plant physiology and, consequently, the emission of volatile organic compounds. While research specifically targeting the effect of elevated CO2 on this compound is limited, studies on broader plant volatile responses provide some insights.
In rice plants, elevated CO2 was not found to have a statistically significant effect on the levels of this compound. nih.gov However, the same study did observe significant decreases in other volatiles like linalool (B1675412) and limonene (B3431351) under elevated CO2 conditions. nih.gov
Generally, increased CO2 can lead to changes in the allocation of carbon to secondary metabolites, which include VOCs. nih.gov Some studies have shown that elevated CO2 can decrease the emission of certain terpenes, while others have reported an increase in monoterpene emissions in Brassicaceae species. ethz.chmdpi.comnih.gov The response of plant volatile emissions to elevated CO2 is species-specific and can be influenced by the duration of exposure. nih.govethz.ch For instance, one study found a reduction in plant colonization by aphids on Brussels sprouts after long-term exposure to elevated CO2, which was associated with decreased volatile emissions. ethz.ch
Influence of Food Processing Techniques (e.g., Tea Fixation) on Volatile Profiles
Food processing techniques, such as tea fixation, play a crucial role in shaping the final aroma profile of the product by altering the composition of volatile compounds. Fixation, a heating process used in tea production, can lead to the degradation of certain compounds.
In a study on Cyclocarya paliurus tea, the process of fixation was found to cause a significant down-regulation of this compound. pan.olsztyn.plresearchgate.net This reduction is considered beneficial for improving the quality of the tea by decreasing the concentration of compounds that may have undesirable odors. pan.olsztyn.pl The heating involved in fixation can also lead to the formation of new volatile compounds through the thermal decomposition of glycosides and other precursors. pan.olsztyn.pl
Similarly, in the processing of Enshi Yulu tea, a steamed green tea, significant changes in the volatile profile occur at different stages. nih.gov The steaming process, in particular, causes a substantial decrease in many aroma substances. nih.gov While this compound was not specifically highlighted as a key changing compound in this tea, the general trend of alcohol volatiles being the most abundant class, yet susceptible to processing-induced changes, is a consistent theme. nih.gov
Chemical Synthesis and Derivatization Strategies for Trans 2 Undecen 1 Ol and Analogs
Established Chemical Synthesis Routes to trans-2-Undecen-1-ol
The synthesis of this compound can be achieved through several established chemical routes. One common method involves the reduction of the corresponding aldehyde, trans-2-undecenal. Another approach is the selective oxidation of unsaturated compounds. chembk.com Additionally, hydrogenation and dehydration reactions are also employed in its preparation. chembk.com These methods provide a foundation for obtaining this key intermediate for further chemical transformations.
A specific example of a multi-step synthesis involves the reaction of octanal (B89490) with other reagents. One documented route reports a two-step process starting from octanal, achieving a 96% yield in the second step. chemicalbook.com Another variation utilizes DIBAL (diisobutylaluminium hydride) for reduction, resulting in a 78% yield. chemicalbook.com
Stereoselective and Enantioselective Synthetic Approaches
The development of stereoselective and enantioselective methods is crucial for the synthesis of complex molecules with specific three-dimensional arrangements, such as natural products.
Kinetic Resolution Strategies in Complex Natural Product Synthesis (e.g., Chlorosulfolipids)
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This strategy has been instrumental in the total synthesis of complex natural products like chlorosulfolipids. scienceopen.comnih.govescholarship.org In the synthesis of mytilipin A, a type of chlorosulfolipid, a key step involves the kinetic resolution of a complex vinyl epoxide intermediate. nih.govescholarship.org This approach allows for the synthesis of enantioenriched chlorosulfolipids. scienceopen.comnih.govacs.org The resolution of racemic vinyl epoxide 9 was achieved by adapting a meso-epoxide desymmetrizing chlorinolysis method. nih.gov This strategy has also been applied to the synthesis of danicalipin A and malhamensilipin A. scienceopen.comnih.govacs.org The process often involves the use of chiral catalysts to selectively react with one enantiomer, leaving the other unreacted and thus resolved. nih.govacs.org The selectivity factor, or s-factor, is a measure of the efficiency of a kinetic resolution. ethz.ch
Chiral Auxiliary Directed Oxidative Cyclization in Related Intermediate Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly useful in oxidative cyclization reactions to create chiral intermediates. For instance, in the synthesis of certain heterocyclic compounds, a chiral auxiliary can direct the cyclization to produce a specific enantiomer. researchgate.net While direct examples for this compound are not detailed, the principle is widely applied in the synthesis of related allylic alcohols and their derivatives. researchgate.net For example, the use of chiral auxiliaries like trans-2-phenylcyclohexanol has been demonstrated in ene reactions. wikipedia.org Similarly, chiral oxazolidinones are extensively used in stereoselective aldol (B89426) reactions to create contiguous stereocenters. wikipedia.org These methods highlight the potential for controlling stereochemistry in the synthesis of complex molecules derived from or related to undecenols.
Chemoenzymatic Synthesis of Undecenols
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.govmdpi.com This approach is particularly valuable for the synthesis of enantiomerically pure compounds under mild conditions. nih.govrsc.org Enzymes, acting as biocatalysts, can exhibit high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts alone. rsc.org While specific chemoenzymatic routes to this compound are not extensively documented in the provided results, the general applicability of this methodology to the synthesis of alcohols and other functionalized molecules is well-established. nih.govlookchem.com For instance, a one-pot chemoenzymatic process has been developed for the synthesis of epoxyalkanol acylates, demonstrating the potential of this strategy. lookchem.com
Polymerization Chemistry and Bio-based Materials Utilizing Undecenols
Undecenols, including 10-undecen-1-ol (B85765), are valuable monomers derived from renewable resources like castor oil, making them attractive for the synthesis of bio-based polymers. researchgate.netresearchgate.netstahl.comacs.org These monomers can be transformed into a variety of polymers with tunable properties.
Carbonylative Co- and Terpolymerizations of Undecenols to Polyketoesters
A significant advancement in the utilization of undecenols is their carbonylative polymerization to produce polyketoesters. osti.govosti.gov This strategy involves the palladium-catalyzed copolymerization of α,ω-alkenols like 10-undecen-1-ol with carbon monoxide (CO). osti.govosti.gov The process hinges on the competition between two catalytic cycles: alternating alkene/CO copolymerization and alkene hydroesterification. osti.govosti.gov By carefully selecting the bis(phosphine) ligand on the palladium catalyst, the ratio of ketone to ester linkages in the resulting polymer can be controlled. osti.govosti.gov
For example, using a (dppp(3,5-CF₃)₄)Pd(OTs)₂ catalyst, high molecular weight polyketoesters (Mn > 20,000 g/mol ) have been synthesized from 10-undecen-1-ol with a ketone to ester ratio of approximately 1:2. osti.govosti.gov The use of electron-deficient bis(phosphines) is key to suppressing isomerization and achieving high molecular weights. osti.govosti.gov Furthermore, terpolymerization reactions of 10-undecen-1-ol and CO with other monomers like 1-hexene (B165129) or 1-fluoro-10-undecene have also been successfully demonstrated. osti.govosti.gov This approach provides access to a range of branched polyketoesters with tunable microstructures. osti.govosti.gov
| Catalyst | Monomers | Polymer Type | Molecular Weight (Mn) | Ketone:Ester Ratio |
| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | 10-undecen-1-ol, CO | Polyketoester | > 20,000 g/mol | ~1:2 |
| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | 1-hexene, 10-undecen-1-ol, CO | Polyketoester Terpolymer | - | - |
| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | 1-fluoro-10-undecene, 10-undecen-1-ol, CO | Polyketoester Terpolymer | - | - |
Table of Chemical Compounds
| Chemical Name |
| This compound |
| trans-2-Undecenal |
| 1,14-docosanediol |
| 1-fluoro-10-undecene |
| 1-hexene |
| 10-undecen-1-ol |
| 2,4-dimethyl-pent-2-ene |
| 8-phenylmenthol |
| Acetaldehyde |
| Acetic acid |
| Acetone (B3395972) |
| Acrylonitrile |
| Allyl alcohol |
| Allylmagnesium bromide |
| Ammonia |
| Ammonium tartrate |
| Atorvastatin |
| Aurantioclavine |
| Benzaldehyde |
| Butanediol |
| Carbon monoxide |
| Chlorosulfolipids |
| Crispine A |
| Cyclohexanol |
| Danicalipin A |
| Deschloromytilipin A |
| Di-tert-butyl disulfide |
| Dibutylboron triflate |
| Diisopropylethylamine |
| Dimethyl carbonate |
| Diisobutylaluminium hydride (DIBAL) |
| ε-Thionocaprolactone |
| Ethylene |
| Ethylene glycol |
| Formaldehyde |
| Frontalin |
| Furan |
| Glycidol (B123203) |
| Glyoxylic acid |
| Guanacastepene E |
| Heptanal |
| Heptemerone B |
| Hexamethylenediamine |
| Indane |
| Isophoronediamine |
| Isosorbide |
| L-alanine |
| Lactic acid |
| Linezolid |
| Malhamensilipin A |
| Mandelic acid |
| Methane |
| Methanol |
| Mikanecic acid |
| Mytilipin A |
| N-Boc-L-alanine |
| Octanal |
| Octadiene |
| Oleic acid |
| Phenyl carbamate |
| Propene |
| Pseudoephedrine |
| Pyridine |
| Pyrrolidine |
| Ricinoleic acid |
| Sodium hydride |
| Stearic acid |
| Styrene |
| tert-Butanesulfinamide |
| Thiophene |
| Tin(IV) chloride |
| Tipranavir |
| Toluene |
| Undecylenic acid |
| Vinyl acetate |
| Water |
Application of Undecylenic Acid Derivatives as Bio-based Synthons for Polymer Materials
Undecylenic acid (10-undecenoic acid), a derivative of castor oil, serves as a critical bio-based synthon, or building block, for high-performance polymer materials. ocl-journal.orgocl-journal.org Its unique bifunctional structure, featuring a terminal double bond and a carboxylic acid group on a linear 11-carbon chain, makes it a versatile precursor for various polymerization reactions. ocl-journal.orgarkema.com The industrial valorization of castor oil, primarily through the thermal cracking of its main component, ricinoleic acid, yields undecylenic acid, which is then used to create sustainable polymers. ocl-journal.orgocl-journal.org
This renewable monomer is a key component in the synthesis of engineering plastics such as certain polyamides and can also be used to create polyurethanes and resins. researchgate.net For instance, 11-amino-undecanoic acid, synthesized from undecylenic acid, is the direct precursor to Polyamide 11 (Nylon 11), a bio-based polymer known for its high performance and durability. ocl-journal.orgocl-journal.org The process highlights a sustainable strategy for producing engineering plastics from renewable resources. researchgate.net
Furthermore, research has demonstrated the utility of undecylenic acid in creating novel polymer structures. It can be grafted onto other bio-based molecules, such as epoxidized linseed oil, to introduce reactive double bonds, which can then be further functionalized for polymerization. researchgate.net An undecylenic acid-based monoglyceride, prepared from glycidol and undecylenic acid, has been shown to be a tunable synthon for various polymerization applications, leading to materials like photopolymerizable monomers and polyhydroxyurethanes. researchgate.net The use of undecylenic acid as a chain regulator in polymerization is also noted, owing to the high reactivity of its double bond. arkema.com
Table 1: Examples of Polymers Derived from Undecylenic Acid
| Precursor | Polymer Type | Example Application | Source |
|---|---|---|---|
| 11-Amino-undecanoic acid (from Undecylenic acid) | Polyamide (PA 11) | High-performance engineering plastics, powders | ocl-journal.orgocl-journal.org |
| Undecylenic acid | Polyurethanes, Resins | Various material applications | researchgate.net |
| Undecylenic acid-based monoglyceride | Polyhydroxyurethanes (PHUs) | Advanced materials | researchgate.net |
Integration into Bio-Based Elastomer Architectures
Unsaturated fatty alcohols derived from natural resources, such as 10-undecen-1-ol, an isomer of this compound, are being integrated into novel synthesis routes for bio-based elastomers. encyclopedia.pubmdpi.com A promising strategy involves the use of olefin metathesis to degrade or depolymerize industrial rubbers, using these fatty alcohols as chain transfer agents (CTAs). researchgate.net This process allows for the control of molecular weights and terminal functional groups, yielding new bio-based oligomers with significant potential in advanced materials. researchgate.net
Specifically, research has focused on the metathesis degradation of industrial rubbers like polybutadiene (B167195) (PB) and poly(styrene-butadiene-styrene) (SBS) using 10-undecen-1-ol as a bio-based CTA. mdpi.com In this one-pot reaction, catalyzed by ruthenium-based complexes like the Hoveyda-Grubbs second-generation catalyst, the long polymer chains of the industrial rubber are cleaved, and the resulting fragments are capped with the hydroxyl-terminated undecenyl group from the CTA. researchgate.netmdpi.com This yields bio-based hydroxyl-terminated polybutadiene (HTPB) with high efficiency, achieving yields of over 94%. researchgate.netmdpi.com
These resulting hydroxyl-terminated oligomers (or polyols) are valuable precursors for creating new polyurethane elastomers. encyclopedia.pub The synthesis allows for the creation of tailor-made unsaturated diols and polyols that combine a recycled elastomeric part from industrial rubber with a bio-based component from the fatty alcohol. mdpi.commdpi.com This innovative approach provides a sustainable pathway to new elastomeric materials by upcycling existing synthetic rubbers into new, high-value bio-based architectures. researchgate.net
Table 2: Research Findings on Metathesis Degradation of Rubbers using 10-undecen-1-ol
| Starting Rubber | Chain Transfer Agent (CTA) | Catalyst | Key Finding | Source |
|---|---|---|---|---|
| Poly(styrene-butadiene-styrene) (SBS) | 10-undecen-1-ol | Hoveyda-Grubbs 2nd Gen. | Successful synthesis of bio-based hydroxyl-terminated oligomers (HTPB). | mdpi.com |
| Polybutadiene (PB) | 10-undecen-1-ol | Hoveyda-Grubbs 2nd Gen. | High-yield (>94%) production of HTPB via metathesis degradation. | researchgate.netmdpi.com |
Biological Activities and Functional Roles of Trans 2 Undecen 1 Ol
Molecular and Cellular Activities
trans-2-Undecen-1-ol's utility at the molecular level extends from a reagent in laboratory settings to a subject of computational modeling for potential therapeutic applications.
This compound is utilized as a biochemical reagent in life science research. chemsrc.comfishersci.ficenmed.com It serves as a valuable organic compound for various biological studies. chemsrc.com The compound is available for research purposes from suppliers of biochemical reagents. fishersci.ficenmed.com Its properties as an unsaturated fatty alcohol make it relevant in studies related to lipids and their derivatives. fishersci.fiontosight.ai
The potential for this compound and related compounds to interact with significant biological targets has been explored through computational methods. A key area of this research is the inhibition of HIV-1 protease, an enzyme crucial for the replication of the human immunodeficiency virus (HIV). mdpi.comdiva-portal.org
Computational drug discovery techniques, such as pharmacophore-based similarity searches and molecular docking, are employed to screen large databases of chemical compounds for potential HIV-1 protease inhibitors. mdpi.com These in silico approaches analyze the binding affinity and interactions of molecules with the active site of the protease. mdpi.comnih.gov The goal is to identify novel compounds that can effectively block the enzyme's function, thereby preventing the maturation of new, infectious virus particles. mdpi.com
Studies have shown that specific amino acid residues within the HIV-1 protease active site, such as ASP25, GLY27, ASP29, ASP30, and ILE50, are critical for inhibitor binding. mdpi.com Computational models predict how well a compound can interact with these residues, providing a measure of its potential inhibitory activity. mdpi.com While direct computational studies on this compound's inhibition of HIV-1 protease are not extensively detailed in the provided results, the methodologies are well-established for screening compounds with similar chemical features. mdpi.commdpi.comfrontiersin.org The exploration of natural compounds and their derivatives through these computational pipelines is an active area of research for discovering new therapeutic leads against HIV. mdpi.com
Functionality as a Biochemical Reagent in Life Science Research
Ecological and Inter-species Interactions
This compound plays a significant role in the chemical ecology of plants and insects, influencing behaviors such as host selection and mediating complex interactions within ecosystems.
The emission of volatile organic compounds (VOCs) by plants is a key mechanism in their interaction with herbivorous insects. aloki.hu this compound has been identified as one of the VOCs released by rice plants (Oryza sativa). nih.gov The composition and quantity of these VOCs can be altered by environmental factors, such as elevated carbon dioxide levels, and by damage from herbivores like the brown planthopper (Nilaparvata lugens). nih.gov
Research has shown that elevated CO2 levels can change the blend of VOCs emitted by rice plants, which in turn affects the host selection behavior of the brown planthopper. nih.gov Specifically, the levels of certain compounds, including this compound, were observed to change in rice plants damaged by these insects. nih.gov These changes in the volatile profile appear to make the damaged plants more attractive to the planthoppers, potentially aggravating infestations. nih.gov This suggests that this compound is part of the chemical signature that these insects use to locate and select their host plants. nih.gov
Further studies have investigated the role of physical and chemical defenses in rice against the brown planthopper. researchgate.net While some VOCs may act as repellents, others can be part of the complex signal that guides herbivores. aloki.huresearchgate.net The interaction is a dynamic one, where the plant's volatile emissions can change in response to an attack, a phenomenon known as herbivore-induced plant volatiles (HIPVs). aloki.hu
Beyond its specific role in rice-planthopper interactions, this compound is part of the broader language of chemical communication in nature. acs.org As a volatile compound, it can act as a semiochemical—a chemical substance that carries a message for an organism. aloki.hu These signals are crucial for a wide range of ecological processes.
This compound has been identified in the volatile profiles of various plants, not just rice. acs.orgjphytolres.org For example, it has been detected in the acetone (B3395972) extract of Boerhaavia diffusa, a plant with known medicinal properties. jphytolres.org It has also been found in a mixture of plants used in traditional Nigerian medicine, where the blend of compounds is thought to contribute to various biological activities.
The presence of this compound in the emissions of different plant species highlights its potential involvement in diverse ecological roles. acs.orguni-rostock.de These can include attracting pollinators, repelling herbivores, or even acting as antimicrobial agents. jphytolres.org The study of such volatile signaling pathways is essential for understanding the intricate web of interactions that shape ecosystems. aloki.huuni-rostock.de
Role in Plant-Herbivore Dynamics and Host Selection (e.g., Brown Planthopper Aggravation by Rice VOCs)
Impact on Food Quality and Sensory Attributes
The presence and concentration of this compound can influence the flavor and aroma profiles of various food products. It is recognized for its contribution to the sensory characteristics of foods, which are a key determinant of consumer acceptance. nih.govresearchgate.net
This compound has been identified as a volatile component in pork, where its concentration can be affected by processing methods such as irradiation. nih.gov In a study on golden pomfret hydrolysates, this compound was one of the alcohols detected, and its relative amount was influenced by the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. mdpi.com
Influence on Flavor Characteristics of Food Products
Table 1: Presence of this compound in Various Food Products
| Food Product | Study Context | Finding | Citations |
| Cooked Pork | Analysis of volatile compounds | Detected as a flavor component. | researchgate.netcore.ac.uk |
| Golden Pomfret | Flavor analysis of hydrolysates | Present in samples, with levels influenced by Maillard reaction treatment. | mdpi.com |
| Sea Bass | Analysis of volatile compounds during processing | Identified as a new volatile compound in dried samples. | mdpi.com |
Modulation of Aroma Profiles in Edible Fungi and Beverages
The compound's role extends to the aroma profiles of beverages. In a study of Passiflora ligularis (sweet granadilla) fruit juice, the microbiome, particularly the bacterium Streptococcus, was positively correlated with the presence of this compound, suggesting a microbial influence on the final aroma composition of the fruit juice. mdpi.com While its presence in edible fungi is less specifically documented in the provided context, its contribution to the aroma of various plant-based products is well-established.
Considerations for Reduction of Compounds with Adverse Sensory or Inhalation Reactions in Food Processing
Certain food processing techniques can alter the concentration of volatile compounds, including this compound. In the processing of Cyclocarya paliurus tea, a fixation step was found to significantly down-regulate certain compounds. pan.olsztyn.pl Notably, the study highlighted that the reduction of compounds like this compound, which may have adverse reactions upon inhalation, is an important advantage of the fixation process for improving the tea's quality. pan.olsztyn.pl This suggests that while it can contribute positively to flavor in some contexts, its reduction is desirable in others to mitigate potentially negative sensory characteristics. pan.olsztyn.pl
Evaluation of Bioactive Properties in Natural Product Research
This compound is frequently identified as a constituent in various plant extracts investigated for their traditional uses and bioactive properties.
Assessment as a Bioactive Constituent in Ethnobotanical Extracts
Ethnobotanical research has identified this compound in several plants with histories of traditional use. GC-MS analysis of an ethanolic extract of Cordia retusa detected this compound, although no specific activity was reported for this compound in that particular study. hygeiajournal.com It has also been identified in extracts of Papaver somniferum L. (opium poppy), where it was listed among other alcoholic compounds with potential antimicrobial properties. ipinnovative.com Furthermore, it was found in the methanolic leaf extract of Jordanian Pistacia palaestina Bios. tjnpr.org The compound is also a known constituent of Houttuynia cordata, an edible herb used in traditional medicine. mdpi.comscribd.com
Presence in Essential Oils Exhibiting Antimicrobial or Other Pharmacological Activities
This compound is a component of many essential oils that have demonstrated biological activities. It is found in the essential oil of coriander (Coriandrum sativum) leaves, which is known for its antimicrobial and antioxidant properties. researchgate.netnih.govresearchgate.netnih.gov The concentration in coriander leaf oil can vary significantly depending on post-harvest processing methods, with one study noting a concentration of up to 12.88% in samples dried at 40°C. researchgate.net It is also a major component (17.26%) in the essential oil from the leaves of Ferula assa-foetida L. growing in central Iran, an oil which contains numerous bioactive, flavor, and fragrance molecules. researchgate.net The compound has been noted for its general antibacterial and antifungal properties. biosynth.com
Table 2: Identification of this compound in Ethnobotanical Extracts and Essential Oils
| Plant Source | Plant Part | Extract/Oil Type | Reported Bioactivity of Extract/Oil | Citations |
| Coriandrum sativum (Coriander) | Leaves | Essential Oil | Antimicrobial, Antioxidant, Anti-inflammatory | researchgate.netnih.gov |
| Ferula assa-foetida | Leaves | Essential Oil | Contains bioactive and fragrance molecules | researchgate.net |
| Cordia retusa | Not specified | Ethanolic Extract | General bioactivity screening | hygeiajournal.com |
| Papaver somniferum | Not specified | Extract | Antimicrobial | ipinnovative.com |
| Pistacia palaestina | Leaves | Methanol Extract | Antioxidant, Anti-Acetylcholinesterase | tjnpr.org |
| Eryngium foetidum (Spiny Coriander) | Leaves | Essential Oil | Flavoring, Antimicrobial | researchgate.netaessweb.comnih.gov |
Advanced Analytical Methodologies for Profiling Trans 2 Undecen 1 Ol
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the analysis of volatile compounds like trans-2-Undecen-1-ol. It allows for the separation of this specific alcohol from a complex mixture of other volatile organic compounds (VOCs), enabling its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for both the qualitative and quantitative analysis of this compound. researchgate.netimsc.res.innotulaebotanicae.ronotulaebotanicae.roresearchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the volatile compounds in a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. mdpi.comchalcogen.ro As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum with established libraries such as NIST and Wiley. notulaebotanicae.rochalcogen.ronih.gov The molecular weight of this compound is 170.29 g/mol , and its mass spectrum exhibits a characteristic fragmentation pattern that aids in its definitive identification. nist.govnist.gov
For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to a calibration curve generated from standards of known concentrations. This allows for the determination of its concentration in the sample. nih.gov GC-MS has been successfully employed to identify and quantify this compound in a variety of matrices, including essential oils from coriander and Ferula assa-foetida, as well as in food products like radish microgreens and smoke-flavored sea bass. researchgate.netmdpi.comchalcogen.ronih.gov For instance, in a study on coriander essential oil, this compound was identified as a major component, with its concentration varying depending on the drying method used. researchgate.net Similarly, it was found to be a major constituent in the essential oil from the leaves of Ferula assa-foetida. chalcogen.ro
Table 1: Selected Research Findings on trans-2-Undecen-1-ol using GC-MS
| Sample Matrix | Key Finding | Reference |
|---|---|---|
| Coriander (Coriandrum sativum L.) Essential Oil | Identified as a main component, with amounts up to 12.9%. The concentration was highest (12.88%) when dried at 40°C. | researchgate.net |
| Ferula assa-foetida L. Leaf Essential Oil | Found to be the major component at 17.26%. | chalcogen.ro |
| Radish Microgreens | Detected and quantified in four different cultivars. | nih.gov |
| Smoke-Flavored Sea Bass (Lateolabrax maculatus) | Identified as a new volatile compound formed during the drying process. | mdpi.com |
| Chinese Chicken Breeds | Identified as one of the common volatile organic compounds. | nih.gov |
Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) is a variation of GC-MS that is particularly well-suited for the analysis of volatile and semi-volatile compounds in solid or liquid samples. In this technique, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS system for analysis. This method is advantageous as it avoids the injection of non-volatile matrix components, which can contaminate the GC system.
HS-GC/MS has been effectively used to profile the volatile aroma compounds in various food products, including the detection of this compound. notulaebotanicae.ronotulaebotanicae.roresearchgate.net For example, a study on the volatile compounds of Morchella esculenta (morel mushroom) identified this compound as one of the alcohols present in the aroma profile. notulaebotanicae.ronotulaebotanicae.roresearchgate.net Another study on smoke-flavored sea bass also utilized HS-SPME-GC-MS (Headspace Solid-Phase Microextraction GC-MS), a related technique, to identify volatile compounds, including this compound, that developed during processing. mdpi.com Research on Cyclocarya paliurus tea also employed HS-SPME-GC-MS to analyze the volatile profile, identifying this compound as one of the compounds affected by the fixation process. pan.olsztyn.pl
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. While GC separates the components of a mixture as in GC-MS, the FID offers a different detection mechanism. As compounds elute from the GC column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. This makes FID a highly sensitive detector for most organic compounds, including this compound.
GC-FID is often preferred for quantification due to its high sensitivity, stability, and wide linear dynamic range. nih.gov It provides accurate quantitative data, often expressed as a percentage of the total composition, by calculating the relative peak areas. chalcogen.ronih.gov This technique has been used in conjunction with GC-MS to analyze essential oils. For instance, in the analysis of coriander and Ferula assa-foetida essential oils, GC-FID was used for the quantification of the constituents after their identification by GC-MS. researchgate.netchalcogen.ro While MS is superior for qualitative identification, FID is often considered more reliable for quantification due to its more consistent response factor across different types of molecules compared to the total ion chromatogram (TIC) from a mass spectrometer. phytochemia.comlabrulez.com
This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities and sensory properties. Chiral Stationary Phase Gas Chromatography (CSP-GC) is a specialized technique used to separate and quantify these enantiomers. pharmaknowledgeforum.comgcms.czgcms.cz
CSP-GC utilizes a capillary column where the stationary phase is a chiral compound. libretexts.orgresearchgate.net The separation is based on the differential interactions between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times for each enantiomer. libretexts.org This allows for the determination of the enantiomeric ratio or enantiomeric excess (e.e.) of a sample. nih.govnih.gov
The selection of the appropriate chiral stationary phase is critical for achieving separation. pharmaknowledgeforum.com Cyclodextrin-based stationary phases are commonly used for the chiral separation of various compounds, including alcohols. gcms.czresearchgate.net The enantiomeric purity of this compound can be determined by analyzing the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.orgnih.gov This technique is crucial in fields like asymmetric synthesis and the analysis of natural products where the stereochemistry of a compound is of interest. researchgate.netnih.govuni-muenchen.de
Supercritical Fluid Chromatography (SFC) is another powerful technique for the separation of chiral compounds. shimadzu.comchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comchromatographyonline.com Supercritical CO₂ has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. chromatographyonline.comacs.org
For chiral separations, SFC is often used with the same types of chiral stationary phases as in HPLC and GC. By adding a modifier, such as an alcohol, to the CO₂ mobile phase, the polarity can be adjusted to optimize the separation. shimadzu.comchromatographyonline.com SFC is considered a type of normal-phase chromatography and has shown to be highly effective for enantiomeric separations, sometimes providing complementary selectivity to HPLC. shimadzu.comchromatographyonline.com The technique is gaining popularity for both analytical and preparative-scale chiral separations due to its speed and reduced use of organic solvents. gimitec.comamericanpharmaceuticalreview.com While specific applications of SFC for the direct enantiomeric purity determination of this compound are not extensively documented in the provided results, the principles of the technique make it a highly suitable and advanced method for this purpose. chromatographyonline.comacs.org
Chiral Stationary Phase Gas Chromatography (CSP-GC) for Enantiomeric Purity Determination
Spectroscopic Characterization and Data Interpretation
Spectroscopic techniques are indispensable for the structural elucidation of this compound. By analyzing how the molecule interacts with electromagnetic radiation, detailed information about its chemical structure, functional groups, and stereochemistry can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons in the molecule. The protons on the double bond (vinylic protons) would appear in a specific region of the spectrum, and their coupling constant would confirm the trans configuration. Signals for the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the other methylene and methyl groups in the alkyl chain would also be present at distinct chemical shifts.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons involved in the double bond and the carbon bearing the hydroxyl group are particularly diagnostic.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
A broad band around 3300 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
A band around 1650 cm⁻¹ due to the C=C stretching of the alkene.
A band around 970 cm⁻¹ which is characteristic of the out-of-plane C-H bending of a trans-disubstituted double bond.
Mass Spectrometry (MS): As discussed in the GC-MS section, mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₂₂O), the molecular ion peak [M]⁺ would be observed at m/z 170. nih.govnist.govnist.gov The fragmentation pattern, which includes characteristic losses of water (H₂O) and alkyl fragments, provides further confirmation of the structure. The NIST Chemistry WebBook provides reference mass spectra for this compound that can be used for comparison. nist.govnist.gov
Table 2: Spectroscopic Data for trans-2-Undecen-1-ol
| Spectroscopic Technique | Key Feature | Interpretation | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ at m/z 170 | Confirms the molecular weight of 170.29 g/mol. | nih.govnist.govnist.gov |
| Infrared (IR) Spectroscopy | Broad absorption at ~3300 cm⁻¹ | Indicates the presence of an O-H (alcohol) functional group. | |
| Infrared (IR) Spectroscopy | Absorption at ~1650 cm⁻¹ | Indicates the presence of a C=C (alkene) double bond. | |
| ¹H NMR Spectroscopy | Characteristic coupling constant for vinylic protons | Confirms the trans-configuration of the double bond. |
Mass Spectrometry (MS) Data Interpretation and Utilization of Spectral Libraries (e.g., NIST)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique for the identification of this compound. innovareacademics.in In this method, the compound is first separated from a mixture by the gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint.
The identity of this compound is confirmed by comparing its experimental mass spectrum with reference spectra stored in extensive databases, most notably the National Institute of Standards and Technology (NIST) Mass Spectral Library. innovareacademics.innist.govinnovareacademics.in The spectrum for this compound is cataloged in the NIST database, providing a reliable reference for its confirmation. nist.govnih.gov
Interpretation of the mass spectrum involves analyzing the molecular ion peak and the characteristic fragmentation patterns. For an aliphatic alcohol like this compound, common fragmentation pathways include the loss of a water molecule (H₂O, 18 mass units) and alpha cleavage, which is the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.org
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O | nist.govinnovareacademics.in |
| Molecular Weight | 170.29 g/mol | nist.govinnovareacademics.innih.gov |
| NIST MS Number | 342302 | nist.govnih.gov |
| Key Fragmentation Pathways | Alpha cleavage, Dehydration (loss of H₂O) | libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. jchps.commdpi.com Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule. magritek.comnih.gov
¹H NMR Spectroscopy : This technique gives information about the number of different types of protons, their electronic environments, and their proximity to other protons. jchps.com For this compound, the key signals would include those for the protons on the double bond (olefinic protons), the protons of the hydroxymethyl group (-CH₂OH), the protons along the alkyl chain, and the terminal methyl group (-CH₃). The large coupling constant (typically >14 Hz) between the two olefinic protons is characteristic and confirms the trans stereochemistry of the double bond. emerypharma.com
¹³C NMR Spectroscopy : This provides information on the different carbon environments within the molecule. magritek.com Each unique carbon atom in this compound would give a distinct signal, from the carbon of the hydroxymethyl group to the carbons of the double bond and the aliphatic chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. magritek.com
NMR is also highly effective for assessing the purity of a sample by detecting signals from impurities alongside those of the target compound.
| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | -CH=CH- | ~5.5 - 5.8 | Multiplets, large coupling constant confirms trans configuration |
| ¹H | -CH₂OH | ~4.0 - 4.1 | Doublet, couples with adjacent olefinic proton |
| ¹H | -OH | Variable | Broad singlet, position is concentration and solvent dependent |
| ¹H | -CH₂- (chain) | ~1.2 - 2.1 | Overlapping multiplets |
| ¹H | -CH₃ | ~0.9 | Triplet |
| ¹³C | -CH=CH- | ~125 - 135 | Two distinct signals for the two sp² carbons |
| ¹³C | -CH₂OH | ~64 | Signal for the carbon bearing the hydroxyl group |
| ¹³C | Alkyl Chain (-CH₂-)n & -CH₃ | ~14 - 32 | Multiple signals corresponding to the aliphatic carbons |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method used to identify the functional groups present in a molecule. studymind.co.uk The technique works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds. specac.com
For this compound, the IR spectrum would display several characteristic absorption bands that confirm its structure:
A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. specac.comsavemyexams.com
Absorptions for C-H stretching from the alkene (=C-H) and alkane (-C-H) portions of the molecule appear just above and below 3000 cm⁻¹, respectively. libretexts.org
A medium intensity absorption around 1670 cm⁻¹ corresponds to the C=C stretching of the double bond. openstax.org
A strong absorption band around 965 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, providing key evidence for its stereochemistry. libretexts.org
A distinct C-O stretching vibration for the primary alcohol is typically observed in the 1050-1085 cm⁻¹ region. specac.com
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad, Strong) |
| =C-H (Alkene) | Stretching | 3010 - 3095 (Medium) |
| C-H (Alkane) | Stretching | 2850 - 2960 (Strong) |
| C=C (Alkene) | Stretching | 1665 - 1675 (Medium) |
| C-H (trans-Alkene) | Bending (Out-of-plane) | 960 - 975 (Strong) |
| C-O (Primary Alcohol) | Stretching | ~1050 - 1085 (Strong) |
Chemometric and Advanced Data Analysis Approaches
To interpret the large datasets generated from analytical instruments, particularly in the context of metabolomics or flavoromics, advanced statistical methods are employed. These chemometric tools help to identify patterns and differentiate between sample groups based on their volatile chemical profiles, which can include this compound.
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) for Sample Group Discrimination
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised regression method used to model the relationship between a set of variables (e.g., volatile compounds) and a predefined class membership (e.g., sample type). uq.edu.aumtoz-biolabs.com Unlike PCA, OPLS-DA is specifically designed to maximize the separation between known groups of samples. diva-portal.orgnih.gov This technique is particularly powerful for identifying the specific metabolites that are most responsible for discriminating between sample classes. pan.olsztyn.pl In studies of volatile profiles, OPLS-DA models have been built using hundreds of volatile metabolites, including this compound, as variables to clearly separate sample groups, confirming that processing methods can significantly alter the chemical composition. researchgate.netpan.olsztyn.pl The model's validity is assessed using metrics like R² and Q², and it can pinpoint variables with high importance in the projection (VIP scores) that are key drivers of the observed discrimination. pan.olsztyn.plpan.olsztyn.pl
Future Research Directions and Translational Applications
Discovery of Novel Biosynthetic Enzymes and Genetic Regulation
The natural occurrence of trans-2-Undecen-1-ol in various plants, such as Corchorus aestuans and radish microgreens, points towards the existence of specific biosynthetic pathways. innovareacademics.innih.gov A primary area for future research is the identification and characterization of the enzymes responsible for its synthesis. Investigating the genetic regulation of these biosynthetic pathways in plants and microorganisms could pave the way for biotechnological production methods. Understanding how factors like plant development and environmental stress influence the expression of genes involved in its production is a key research question.
Recent studies have begun to correlate the presence of certain endophytic microorganisms, such as Streptococcus, with the concentration of this compound in fruits, suggesting a potential role for microbial symbionts in its biosynthesis. mdpi.com Elucidating these plant-microbe interactions could reveal novel enzymatic pathways and regulatory networks.
Comprehensive Elucidation of Undiscovered Biological Activities and Mechanisms of Action
Emerging research suggests that this compound possesses a range of biological activities that warrant further investigation. While its antimicrobial properties have been noted, the full spectrum of its efficacy against various pathogens and the underlying mechanisms of action are yet to be comprehensively studied. In-silico studies have hinted at potential anti-inflammatory and metabolic regulatory roles, including possible interactions with receptors like LXRα, which are involved in cardiovascular health. ontosight.ai
Future research should focus on in-vitro and in-vivo studies to validate these preliminary findings and to explore other potential therapeutic applications, such as its role in managing inflammatory diseases or metabolic disorders. ontosight.ai For instance, the identification of this compound in Lawsonia inermis extracts, a plant with traditional uses in treating malaria, suggests a potential antiplasmodial activity that requires further scientific validation. tmrjournals.com Computational approaches, such as molecular docking, can be employed to predict interactions with biological targets and guide experimental studies. japsonline.com
Table 1: Potential Biological Activities of this compound and Related Compounds
| Biological Activity | Organism/System Studied | Research Finding/Indication | Citation |
| Antimicrobial | Various pathogens | Exhibits antimicrobial properties. | sphinxsai.com |
| Anti-inflammatory | In-vitro macrophage studies | May reduce pro-inflammatory cytokine production. | ontosight.ai |
| Metabolic Regulation | In-silico docking studies | Possible interaction with LXRα receptors, suggesting a role in metabolic processes. | |
| Antiplasmodial | In-silico analysis of Lawsonia inermis | Identified as a phytocompound in a plant with traditional antimalarial use. | tmrjournals.com |
| Nematicidal | Boerhaavia diffusa extract analysis | Identified as a component in a plant extract reported to have nematicidal activity. | jphytolres.orgjphytolres.org |
Development of Green and Sustainable Synthetic Pathways for Industrial Production
Current industrial production of this compound often relies on chemical synthesis methods. A significant future direction is the development of "green" and sustainable synthetic pathways to meet industrial demand in an environmentally friendly manner. This includes exploring biocatalytic methods, such as enzymatic transesterification, and leveraging metabolic engineering in microorganisms to produce the compound from renewable feedstocks. ontosight.aiacs.org
Research into solid base catalysts, like CaO, for transesterification reactions shows promise for efficient and selective production. acs.org Furthermore, the use of plant-derived materials and biostimulants in agriculture could enhance the natural production of this compound in crops, offering a sustainable sourcing alternative. nih.govresearchgate.net The metathesis degradation of butadiene rubber using fatty alcohols like 10-undecen-1-ol (B85765) as chain transfer agents also presents an innovative route for the sustainable production of related compounds. researchgate.net
Advancements in Analytical Techniques for Ultra-Trace Detection and Isomeric Differentiation
The accurate detection and quantification of this compound, particularly at ultra-trace levels in complex matrices like biological and environmental samples, is crucial for both research and quality control. Future advancements in analytical techniques are needed to improve sensitivity and specificity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are standard, but the development of methods like solid-phase microextraction (SPME) coupled with GC-MS can enhance the detection of trace amounts. innovareacademics.inresearchgate.net
A key challenge is the differentiation of this compound from its isomers, as the geometry of the double bond can significantly impact its biological activity and sensory properties. High-resolution chromatographic techniques, potentially combined with spectroscopic methods like Nuclear Magnetic Resonance (NMR), are essential for accurate isomeric differentiation. The development of chiral columns and advanced mass spectrometry fragmentation techniques could further aid in distinguishing between different isomers.
Table 2: Analytical Methods for the Detection and Characterization of this compound
| Analytical Technique | Application | Key Advantages | Citation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various extracts. | Standard, reliable for identifying known compounds from a library. | innovareacademics.inresearchgate.net |
| Solid-Phase Microextraction (SPME)-GC-MS | Trace detection in biological or environmental samples. | Enhances sensitivity for detecting low concentrations. | |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation and quantification. | Suitable for less volatile compounds and complex mixtures. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isomeric differentiation. | Provides detailed structural information, including stereochemistry. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirms the presence of hydroxyl and C=C double bonds. | researchgate.net |
Exploration of Applications in Integrated Pest Management and Agroecology
The role of plant-emitted volatile organic compounds (VOCs) in mediating interactions with insects is a burgeoning field of research. This compound has been identified as a VOC in plants, and its potential to attract beneficial insects or repel pests makes it a candidate for use in Integrated Pest Management (IPM) strategies. cleanwatersalinas.com IPM focuses on combining various pest control methods to minimize reliance on synthetic pesticides. cleanwatersalinas.comnih.gov
Future research should investigate the specific effects of this compound on different insect species to determine its potential as a semiochemical for pest control. This could involve its use in "attract and kill" strategies or as a repellent. nih.gov Furthermore, understanding its role in the broader context of agroecology, including its influence on soil microbial communities and plant health, could lead to more sustainable agricultural practices. The use of biostimulants to enhance the production of such beneficial compounds in crops is also a promising avenue. nih.govmdpi.com
Translational Research in Functional Foods, Flavor Science, and Biotechnology
In the realm of food science, this compound is already used as a flavoring agent. nih.gov However, its potential contribution to the development of functional foods is an area ripe for exploration. Functional foods are those that offer health benefits beyond basic nutrition. If the suggested biological activities, such as anti-inflammatory or metabolic-regulating effects, are substantiated, this compound could be incorporated into food products designed to promote health. ontosight.ai
In flavor science, a deeper understanding of the relationship between its chemical structure, including its isomeric form, and its sensory perception (aroma and taste) will enable more precise and innovative flavor design. thegoodscentscompany.comthegoodscentscompany.com Biotechnological applications extend beyond production to include its use as a precursor for synthesizing other valuable chemicals or as a functional ingredient in cosmetics and pharmaceuticals. ontosight.aiontosight.ai
Q & A
Q. What are the optimal synthetic conditions for producing high-purity trans-2-Undecen-1-ol in laboratory settings?
- Methodological Answer : To synthesize this compound, prioritize catalyst selection (e.g., 2 mol% palladium-based catalysts) and inert reaction environments to minimize isomerization. Use gas chromatography (GC) to monitor reaction progress and purity, with ethyl vinyl ether as a quenching agent to halt reactions for kinetic analysis. Ensure temperature control (e.g., 60–80°C) and solvent optimization (e.g., toluene or THF) to enhance yield. Post-synthesis, employ fractional distillation or column chromatography for purification .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the trans-configuration and hydroxyl group positioning.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular weight (170.29 g/mol) and detect impurities.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH stretch at ~3300 cm, C=C stretch at ~1650 cm).
Cross-reference data with computational models (e.g., density functional theory) to validate structural assignments .
Q. What analytical methods are recommended for detecting this compound in biological or environmental samples?
- Methodological Answer : Use HPLC-MS or GC-MS with polar capillary columns (e.g., DB-WAX) to separate and quantify the compound. For trace detection, employ solid-phase microextraction (SPME) for sample preparation. Calibrate with certified reference standards and validate recovery rates using spiked matrices. Ensure sensitivity by selecting mass transitions specific to the molecular ion (m/z 170.29) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the pheromonal activity of this compound in insect communication studies?
- Methodological Answer : Conduct comparative bioassays under controlled environmental conditions (humidity, temperature) to isolate variables. Use dose-response curves to assess activity thresholds and validate results with electroantennography (EAG). Cross-examine studies for differences in insect species, pheromone blends, or experimental designs (e.g., wind tunnel vs. field assays). Replicate conflicting experiments with standardized protocols to identify methodological biases .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in antimicrobial applications?
- Methodological Answer :
- In Silico Modeling : Perform molecular docking studies to predict interactions with microbial targets (e.g., lipid membranes or enzymes).
- Analog Synthesis : Modify the alkene position, chain length, or hydroxyl group to create derivatives. Test antimicrobial efficacy via broth microdilution assays (MIC/MBC).
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes.
Correlate structural variations with activity data to identify critical functional groups .
Q. How should researchers design experiments to assess the ecological impact of this compound as a plant volatile in predator-prey interactions?
- Methodological Answer : Implement field studies to collect volatiles from plant tissues using dynamic headspace sampling. Pair with laboratory bioassays to test the compound’s effect on herbivore oviposition or predator attraction (e.g., ladybird beetles). Use gas chromatography-electroantennographic detection (GC-EAD) to identify bioactive compounds. Analyze ecological networks to contextualize findings within trophic interactions .
Data Analysis and Replication
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in behavioral assays?
- Methodological Answer : Apply generalized linear mixed models (GLMMs) to account for random effects (e.g., individual insect variability). Use non-parametric tests (e.g., Kruskal-Wallis) if data violate normality. For threshold determination, fit sigmoidal curves using logistic regression. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance reproducibility .
Q. How can researchers ensure replicability of synthetic protocols for this compound across laboratories?
- Methodological Answer : Document reaction parameters exhaustively:
- Catalyst batch and purity.
- Solvent drying methods (e.g., molecular sieves).
- Quenching and purification steps.
Share raw GC traces and NMR spectra in open-access repositories. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation. Collaborate with third-party labs for inter-laboratory validation .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for volatile handling and wear nitrile gloves to prevent dermal exposure. Store the compound in airtight containers under inert gas (e.g., argon). Dispose of waste via certified hazardous waste programs. Reference Safety Data Sheets (SDS) for emergency procedures (e.g., eye flushing with saline). Adhere to institutional review boards (IRBs) for studies involving human or animal subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
